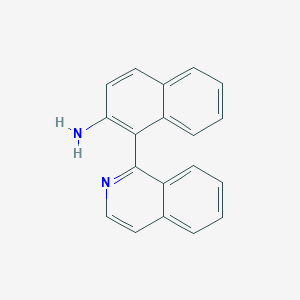

1-(2-Amino-1-naphthyl)isoquinoline

Description

The exact mass of the compound 1-(2-Amino-1-naphthyl)isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Amino-1-naphthyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-1-naphthyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-1-ylnaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-21-19/h1-12H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLNFFGFQUEPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=NC=CC4=CC=CC=C43)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648029 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664302-70-9 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2-Amino-1-naphthyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(2-Amino-1-naphthyl)isoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document outlines a plausible and robust synthetic strategy, details comprehensive characterization methodologies, and offers insights into the structural and electronic properties of the molecule. The content is designed to equip researchers with the necessary knowledge to produce and verify this valuable chemical entity for further investigation and application.

Introduction: The Significance of the Naphthyl-Isoquinoline Scaffold

The fusion of naphthalene and isoquinoline moieties creates a class of compounds with rich chemical diversity and significant biological potential.[2] Isoquinoline alkaloids, for instance, are a major class of natural products with a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4] The incorporation of a naphthyl group can further enhance these properties through extended aromaticity and specific steric interactions with biological targets. 1-(2-Amino-1-naphthyl)isoquinoline, with its strategic placement of an amino group, serves as a versatile building block for the synthesis of more complex molecules, including potential anticancer agents and fluorescent probes for biological imaging.[1] Its unique photophysical properties also suggest applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Strategic Synthesis of 1-(2-Amino-1-naphthyl)isoquinoline

While various methods exist for the synthesis of isoquinoline derivatives, a highly effective and modular approach for constructing the C-C bond between the isoquinoline and naphthalene rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The proposed synthetic strategy involves the coupling of a protected 2-aminonaphthalene boronic acid derivative with 1-chloroisoquinoline, followed by deprotection of the amino group. This multi-step approach ensures high selectivity and yield.

Proposed Synthetic Pathway

The synthesis can be logically divided into three key stages: preparation of the precursors, the Suzuki-Miyaura coupling, and the final deprotection step.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 1-(2-Amino-1-naphthyl)isoquinoline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Amino-1-naphthyl)isoquinoline, a versatile heterocyclic compound with significant potential in drug discovery and materials science.[1] Due to its unique molecular architecture, featuring both an isoquinoline and a naphthyl moiety, this compound exhibits interesting photophysical characteristics that make it a valuable tool for researchers.[1] This document details the theoretical and practical aspects of its characterization using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), UV-Vis absorption, fluorescence spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive profile. Detailed experimental protocols, data interpretation, and the underlying scientific principles are presented to enable researchers, scientists, and drug development professionals to effectively utilize and characterize this promising molecule.

Introduction: The Significance of the Naphthyl-Isoquinoline Scaffold

The fusion of isoquinoline and naphthalene rings in 1-(2-Amino-1-naphthyl)isoquinoline creates a unique electronic and steric environment, bestowing upon it a range of valuable properties. Isoquinoline and its derivatives are well-established pharmacophores found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] The isoquinoline framework is a key component in various pharmaceuticals, including antihypertensive and anticancer agents.[1] The naphthyl group, a larger aromatic system, extends the π-conjugation of the molecule, which is expected to influence its absorption and emission properties significantly.

The presence of a primary amino group on the naphthyl ring further enhances the molecule's utility, providing a site for further functionalization and influencing its electronic properties through resonance effects. This combination of structural features makes 1-(2-Amino-1-naphthyl)isoquinoline a promising candidate for development as a fluorescent probe for biological imaging and as a key intermediate in the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets.

Molecular Structure of 1-(2-Amino-1-naphthyl)isoquinoline

Caption: Molecular structure of 1-(2-Amino-1-naphthyl)isoquinoline.

Foundational Compound Properties

A summary of the key physical and chemical properties of 1-(2-Amino-1-naphthyl)isoquinoline is provided in the table below. This information is crucial for handling, storage, and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 664302-70-9 | [1] |

| Molecular Formula | C₁₉H₁₄N₂ | [1] |

| Molecular Weight | 270.34 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Purity | ≥ 98% (by titration) | [1] |

| Synonyms | 1-(Isoquinolinyl)-2-naphthylamine | [1] |

| Storage | Room Temperature | [1] |

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated aromatic systems. The absorption of UV-Vis radiation by 1-(2-Amino-1-naphthyl)isoquinoline promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are indicative of the electronic structure of the molecule.

Predicted Absorption Profile

Based on the spectroscopic data of related amino-substituted naphthyl and isoquinoline derivatives, the UV-Vis spectrum of 1-(2-Amino-1-naphthyl)isoquinoline in a non-polar solvent like ethanol is predicted to exhibit multiple absorption bands. These bands arise from π → π* transitions within the aromatic system. The extended conjugation provided by the linked naphthalene and isoquinoline rings, along with the electron-donating amino group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores.

Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~230-250 | High | π → π* transition (Isoquinoline moiety) |

| ~280-300 | Medium | π → π* transition (Naphthyl moiety) |

| ~340-360 | Medium to Low | Intramolecular Charge Transfer (ICT) |

The band in the longer wavelength region (~340-360 nm) is likely attributable to an intramolecular charge transfer (ICT) character, arising from the transfer of electron density from the electron-donating amino group to the electron-accepting isoquinoline ring system. The position and intensity of these bands are expected to be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of 1-(2-Amino-1-naphthyl)isoquinoline.

Materials:

-

1-(2-Amino-1-naphthyl)isoquinoline

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 1-(2-Amino-1-naphthyl)isoquinoline in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) to ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample from a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited state properties of a molecule. For a molecule to be fluorescent, it must first absorb light and then emit a photon as it returns from an excited singlet state to the ground state.

Predicted Fluorescence Profile

Given its extended π-conjugated system and the presence of an amino group, 1-(2-Amino-1-naphthyl)isoquinoline is expected to be fluorescent. The emission spectrum is anticipated to be a mirror image of the lowest energy absorption band. A significant Stokes shift (the difference between the absorption and emission maxima) is expected, which is a desirable property for fluorescent probes as it allows for the separation of excitation and emission signals.

Predicted Fluorescence Data (in Ethanol)

| Property | Predicted Value |

| Excitation Maximum (λex) | ~350 nm |

| Emission Maximum (λem) | ~420-450 nm |

| Stokes Shift | ~70-100 nm |

| Quantum Yield (ΦF) | Moderate to High |

The fluorescence properties, particularly the quantum yield and emission wavelength, are likely to be highly dependent on the solvent environment. In polar solvents, a red-shift in the emission spectrum is often observed due to the stabilization of the more polar excited state.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence spectrum and quantum yield of 1-(2-Amino-1-naphthyl)isoquinoline.

Materials:

-

1-(2-Amino-1-naphthyl)isoquinoline

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

-

Fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of the sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Excitation and Emission Spectra:

-

To determine the optimal excitation wavelength, record an emission spectrum by exciting at the λmax observed in the UV-Vis spectrum.

-

To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

-

-

Quantum Yield Measurement:

-

Measure the integrated fluorescence intensity of the sample and the standard at the same excitation wavelength.

-

Measure the absorbance of the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Predicted ¹H and ¹³C NMR Spectra

The predicted NMR spectra for 1-(2-Amino-1-naphthyl)isoquinoline are based on the known chemical shifts of isoquinoline and naphthylamine derivatives.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5-9.0 | d | Aromatic H (Isoquinoline) |

| ~7.2-8.2 | m | Aromatic H (Isoquinoline & Naphthyl) |

| ~4.5-5.5 | br s | -NH₂ |

The protons on the isoquinoline and naphthalene rings will appear in the aromatic region (7.2-9.0 ppm). The exact chemical shifts and coupling patterns will depend on their specific positions and the through-space interactions between the two ring systems. The amino protons are expected to appear as a broad singlet and their chemical shift will be sensitive to concentration and solvent.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Quaternary C (Isoquinoline, C attached to N) |

| ~140-150 | Quaternary C (Naphthyl, C attached to NH₂) |

| ~110-140 | Aromatic CH and Quaternary C |

The carbon atoms directly attached to the nitrogen atoms will be the most deshielded. The remaining aromatic carbons will resonate in the typical range for such systems.

Experimental Protocol: NMR Spectroscopy

Materials:

-

1-(2-Amino-1-naphthyl)isoquinoline (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)

-

5 mm NMR tube

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the sample in the deuterated solvent in the NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

-

Data Processing and Analysis: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Assign the signals based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 1-(2-Amino-1-naphthyl)isoquinoline (C₁₉H₁₄N₂), the molecular ion peak ([M]⁺) is expected to be observed at m/z 270.1157 (for the monoisotopic mass). Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

m/z 270: Molecular ion ([M]⁺), expected to be prominent due to the aromatic nature of the compound.

-

Loss of H (m/z 269): Formation of a stable radical cation.

-

Loss of NH₂ (m/z 254): Cleavage of the amino group.

-

Fragments corresponding to the isoquinoline and naphthyl moieties: Cleavage at the C-C bond connecting the two ring systems.

Experimental Protocol: Mass Spectrometry

Materials:

-

1-(2-Amino-1-naphthyl)isoquinoline

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF, GC-MS with EI source)

Procedure (for ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass and calculate the elemental composition to confirm the molecular formula.

Caption: A simplified predicted fragmentation pathway for 1-(2-Amino-1-naphthyl)isoquinoline in mass spectrometry.

Synthesis Outline

A plausible synthetic route to 1-(2-Amino-1-naphthyl)isoquinoline could involve a multi-step process starting from commercially available precursors. One potential strategy is a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.

Proposed Synthetic Scheme:

-

Synthesis of 1-chloro or 1-bromoisoquinoline: This can be achieved from isoquinoline through established methods.

-

Synthesis of 1-amino-2-bromonaphthalene: This can be prepared from 2-bromonaphthalene via nitration followed by reduction.

-

Buchwald-Hartwig Amination: Coupling of 1-haloisoquinoline with 1-amino-2-bromonaphthalene in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base would yield the target compound.

An alternative approach could involve the synthesis of 1-(2-methoxy-1-naphthyl)isoquinoline, followed by demethylation to the corresponding phenol, conversion to a triflate, and subsequent amination.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic properties of 1-(2-Amino-1-naphthyl)isoquinoline. The combination of UV-Vis, fluorescence, NMR, and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this molecule. The predicted spectroscopic data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical biology who are interested in exploring the potential of this and related naphthyl-isoquinoline scaffolds. The unique photophysical properties of this compound make it a particularly attractive candidate for the development of novel fluorescent probes and sensors.

References

-

Chem-Impex. 1-(2-Amino-1-naphthyl)isoquinoline. [Link]

-

SpecAU. 1-(2-Amino-1-naphthyl)isoquinoline. [Link]

-

Gao, F., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-11. [Link]

-

El-Sayed, R., et al. (2015). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives With Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. Journal of Fluorescence, 25(3), 503-518. [Link]

-

Li, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 1-13. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 645-654. [Link]

-

Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Chemistry Proceedings, 12(1), 8. [Link]

Sources

A Technical Guide to the Photophysical Properties of Novel Isoquinoline Derivatives

Introduction: The Rising Prominence of the Isoquinoline Scaffold

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2][3][4] Found in numerous natural alkaloids, isoquinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] Beyond their pharmacological significance, the rigid, planar structure of the isoquinoline core provides an excellent platform for the design of novel fluorophores. These fluorescent molecules are instrumental in the development of advanced bioimaging agents, chemosensors, and organic light-emitting diodes (OLEDs).[3][7][8]

The utility of an isoquinoline derivative as a fluorophore is dictated by its unique photophysical properties: its ability to absorb and emit light, the efficiency of this emission, and its sensitivity to the surrounding environment. By strategically modifying the isoquinoline core with various functional groups, researchers can fine-tune these properties to create molecules tailored for specific applications.[1] This guide provides an in-depth exploration of the key photophysical properties of novel isoquinoline derivatives, the state-of-the-art experimental techniques used for their characterization, and the fundamental structure-property relationships that govern their behavior.

Core Photophysical Principles: A Conceptual Framework

Understanding the photophysical behavior of any molecule begins with the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) or, crucially for fluorophores, by emitting a photon. This light emission is known as fluorescence.

Key parameters that define a fluorophore's performance include:

-

Absorption and Emission Maxima (λ_abs and λ_em): The wavelengths at which the molecule maximally absorbs and emits light.

-

Stokes Shift: The difference in wavelength between the absorption and emission maxima (λ_em - λ_abs). A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios.

-

Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a specific wavelength. Higher values indicate a greater probability of light absorption.[1]

-

Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A high quantum yield is a hallmark of a bright fluorophore.[1][9]

-

Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.

Experimental Characterization Workflow

A robust characterization of a novel isoquinoline derivative's photophysical properties requires a systematic series of experiments. The causality behind this workflow is to build a comprehensive profile, moving from basic properties to more complex behaviors.

Caption: Standard workflow for characterizing the photophysical properties of novel fluorophores.

Detailed Protocol: Fluorescence Quantum Yield (Φ_F) Determination

The comparative method, using a well-characterized standard, is a widely adopted and reliable technique for determining Φ_F.[1][10]

Principle: This protocol is a self-validating system. By measuring a series of dilutions and plotting integrated fluorescence intensity against absorbance, the linearity of the resulting plot confirms that the measurements were taken within a concentration range that avoids inner-filter effects, a common source of error. The ratio of the slopes directly relates the quantum efficiency of the unknown sample to the known standard.

Materials:

-

Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.577) is a common standard for excitation around 350 nm.[1]

-

Sample: Novel isoquinoline derivative.

-

Solvent: High-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane, or the same solvent as the standard if possible).

-

Calibrated UV-Vis spectrophotometer and a spectrofluorometer.

Step-by-Step Methodology:

-

Prepare Stock Solutions: Accurately prepare stock solutions of both the standard and the sample compound in the chosen solvent.

-

Prepare Dilutions: Create a series of five dilutions for both the standard and the sample from their respective stock solutions. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Causality: Maintaining absorbance below 0.1 is critical to prevent the inner-filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.

-

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 350 nm).

-

Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum on the spectrofluorometer, using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Calculate Slopes: Perform a linear regression for both datasets to obtain the slopes (Gradients).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots.

-

η_sample and η_std are the refractive indices of the sample and standard solvents, respectively. (If the same solvent is used, this term becomes 1).

-

Structure-Property Relationships: Engineering Molecular Photophysics

The photophysical properties of isoquinoline derivatives are not arbitrary; they are intrinsically linked to their molecular structure. Understanding these relationships allows for the rational design of new molecules with desired characteristics.

The Role of Substituents

The electronic nature of substituents attached to the isoquinoline core profoundly influences the molecule's absorption and emission wavelengths. This is explained by their effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or methoxy (-OCH₃) increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO, also reducing the energy gap and causing a red shift.[11][12]

The strategic placement of EDGs and EWGs can create "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) characteristics, leading to large Stokes shifts and high sensitivity to solvent polarity.[11]

Caption: Influence of substituents on the HOMO-LUMO energy gap and emission wavelength.

Structural Rigidity

Molecules that are more rigid and planar tend to have higher fluorescence quantum yields.[1] Non-radiative decay pathways, such as molecular vibrations and rotations, compete with fluorescence. By restricting these movements, for example, by introducing ring systems or bulky groups that lock the conformation, the energy is more likely to be dissipated through the emission of a photon. One study found that an isoquinoline derivative with a rigid four-membered azetidin-2-one ring exhibited a very high quantum yield of 0.963, attributed to this increased structural rigidity.[1]

Solvatochromism

Solvatochromism is the change in a substance's color (and by extension, its absorption and emission spectra) when dissolved in different solvents.[13][14][15][16] This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, such as push-pull isoquinolines. In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift in the emission spectrum. This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane.[14][15][17]

Computational Modeling: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding and predicting the photophysical properties of novel molecules.[11][12][13][18][19][20]

Applications in Isoquinoline Research:

-

Predicting Spectra: TD-DFT can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_abs).[11][18]

-

Visualizing Molecular Orbitals: DFT allows for the calculation and visualization of the HOMO and LUMO, providing direct insight into the nature of the electronic transitions and rationalizing the effects of different substituents.[12][13]

-

Rational Design: By modeling hypothetical isoquinoline derivatives in silico, researchers can screen potential candidates and prioritize the synthesis of those with the most promising predicted photophysical properties, saving significant time and resources.

Data Summary

The following table summarizes the photophysical properties of several representative novel isoquinoline derivatives reported in the literature, illustrating the impact of structural modifications.

| Compound ID | Key Structural Feature | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| 3a | 4-membered lactam ring | 356 | 425 | 69 | 0.963 | [1] |

| 3e | 5-membered lactam ring | 377 | 442 | 65 | 0.886 | [1] |

| 5 | N-methylated 3e | 380 | 448 | 68 | 0.479 | [1] |

| 8 | Propanolate side chain | 406 | 494 | 88 | 0.0000000000000223 | [1] |

| 9 | Propan-1-one side chain | 406 | 495 | 89 | 0.053 | [1] |

Data extracted from Balewski et al., Molecules (2019).[1]

This data clearly demonstrates the principles discussed: the highly rigid compound 3a has an exceptionally high quantum yield.[1] Methylation of the lactam ring in compound 5 compared to 3e introduces more rotational freedom, leading to a significant drop in quantum yield.[1] The flexible side chains in compounds 8 and 9 introduce significant non-radiative decay pathways, resulting in dramatically lower quantum yields.[1]

Conclusion and Future Outlook

The isoquinoline scaffold remains a fertile ground for the development of novel fluorophores. The interplay between synthetic chemistry, detailed photophysical characterization, and computational modeling provides a powerful paradigm for designing next-generation materials. By leveraging a deep understanding of structure-property relationships, researchers can rationally engineer isoquinoline derivatives with tailored absorption/emission profiles, high quantum yields, and specific environmental sensitivities. These advancements will continue to drive innovation in fields ranging from high-resolution cellular imaging and diagnostics to the creation of more efficient and stable organic electronics.[3][8]

References

-

Balewski, Ł., Gzella, A. K., & Kaczorowska, K. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4059. [Link]

-

Mishra, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

-

Balewski, L., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]

-

Al-Shammari, M. B., et al. (2015). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives With Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. Journal of Fluorescence, 25(3), 503-18. [Link]

-

Bibi, A., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports. [Link]

-

Bibi, A., et al. (2024). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. ResearchGate. [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. [Link]

-

Lamola, A. A., & Hammond, G. S. (1965). Direct determination of singlet .far. triplet intersystem crossing quantum yield. II. Quinoline, isoquinoline, and quinoxaline. The Journal of Physical Chemistry, 69(10), 3313-3314. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Semantic Scholar. [Link]

-

Unattributed. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

-

Núñez-Vergara, L. J., et al. (2019). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 24(18), 3350. [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Sforza, F., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Chemistry & Biodiversity, 18(7), e2100140. [Link]

-

Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC. [Link]

-

Rogoza, P., & Chrzanowska, M. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings. [Link]

-

Hisamatsu, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]

-

Hisamatsu, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. ResearchGate. [Link]

-

Unattributed. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. ResearchGate. [Link]

-

Shaik, F., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link]

-

El-Daly, S. A., et al. (2022). Synthesis, Dynamics of Solvatochromism and pH-sensory of Novel Push-π-pull Phenothiazine-quinoline Fluorophore Toward Turn-on Fluorescent and Colorimetric Test Strips. ResearchGate. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate. [Link]

-

Céspedes-Guirao, F. J., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3205. [Link]

-

Samaddar, S., et al. (2024). Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. Scientific Reports, 14(1), 1957. [Link]

-

Halder, A., & Balaha, M. K. (2014). Solvatochromism as a probe to observe the solvent exchange process in a 1-D porous coordination polymer with 1-D solvent accessible channels. Chemical Communications, 50(74), 10793-10796. [Link]

Sources

- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]

- 5. [PDF] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solvatochromism as a probe to observe the solvent exchange process in a 1-D porous coordination polymer with 1-D solvent accessible channels - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(2-Amino-1-naphthyl)isoquinoline: A Technical Guide to Elucidating its Mechanism of Action

Abstract

The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][][3] 1-(2-Amino-1-naphthyl)isoquinoline is a unique synthetic isoquinoline derivative that holds significant promise as a therapeutic agent, particularly in oncology, and as a versatile fluorescent probe for biological imaging.[4][5] Despite its potential, the specific mechanism of action of this compound in biological systems remains largely uncharacterized. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanisms underpinning the biological activities of 1-(2-Amino-1-naphthyl)isoquinoline. We present a logical, multi-tiered experimental approach, from initial phenotypic screening to precise target identification and pathway analysis, complete with detailed, field-proven protocols and data interpretation strategies.

Introduction: The Promise of a Novel Isoquinoline Scaffold

Isoquinoline and its derivatives represent a vast and diverse family of heterocyclic compounds, many of which are naturally occurring alkaloids with potent pharmacological activities.[][6] The fusion of an isoquinoline core with a naphthyl moiety in 1-(2-Amino-1-naphthyl)isoquinoline creates a unique chemical architecture that is anticipated to confer novel biological properties.[5] Preliminary information suggests its utility as a key intermediate in the synthesis of anticancer agents, hinting at its potential to interact with specific biological targets relevant to cancer progression.[4][5] Furthermore, its inherent fluorescence opens avenues for its application as a molecular probe to visualize cellular processes in real-time.[][5]

This guide is structured to provide a self-validating system of inquiry, where each experimental stage builds upon the last to construct a comprehensive understanding of the compound's mechanism of action. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to critically interpret the results and make informed decisions for subsequent investigations.

Proposed Research Workflow for Mechanistic Elucidation

To systematically dissect the biological activity of 1-(2-Amino-1-naphthyl)isoquinoline, we propose the following integrated workflow. This approach begins with broad phenotypic assays and progressively narrows the focus to identify specific molecular targets and signaling pathways.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Phenotypic Characterization

The initial phase aims to establish the biological activity of 1-(2-Amino-1-naphthyl)isoquinoline in a cellular context, focusing on its potential cytotoxic effects, a common characteristic of many isoquinoline alkaloids with anticancer potential.

Cytotoxicity Profiling

A foundational step is to determine the concentration-dependent cytotoxic effect of the compound across a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 1-(2-Amino-1-naphthyl)isoquinoline in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) at 48h |

| HeLa (Cervical Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.9 |

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 7.4 |

Phase 2: Elucidating Affected Signaling Pathways

Based on the cytotoxic activity observed in Phase 1, the next logical step is to investigate the potential signaling pathways modulated by 1-(2-Amino-1-naphthyl)isoquinoline. Many isoquinoline alkaloids are known to be kinase inhibitors or to modulate inflammatory pathways such as NF-κB.[1][10]

Broad-Spectrum Kinase Inhibition Screening

A high-throughput in vitro kinase profiling assay against a panel of diverse kinases can provide a rapid assessment of the compound's selectivity and identify potential kinase targets.

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

-

Compound Addition: Add 1-(2-Amino-1-naphthyl)isoquinoline at a fixed concentration (e.g., 10 µM) to the reaction wells.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and incubate at 30°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Signal Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the compound.

NF-κB Signaling Pathway Analysis

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and is a known target of some isoquinoline alkaloids.[10] A reporter gene assay can be employed to determine if 1-(2-Amino-1-naphthyl)isoquinoline modulates NF-κB activity.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with 1-(2-Amino-1-naphthyl)isoquinoline at various concentrations for 1-2 hours.

-

Pathway Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.

Caption: Potential inhibition of the NF-κB signaling pathway.

Phase 3: Unbiased Identification of Molecular Targets

To definitively identify the direct binding partners of 1-(2-Amino-1-naphthyl)isoquinoline, unbiased proteomic approaches are essential. These methods do not rely on prior assumptions about the compound's target.

Affinity Chromatography-Mass Spectrometry (Affinity-MS)

This technique involves immobilizing the compound on a solid support to "pull down" its binding proteins from a cell lysate, which are then identified by mass spectrometry.[3][10][12]

-

Synthesis of Affinity Probe: Synthesize a derivative of 1-(2-Amino-1-naphthyl)isoquinoline with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The amino group could be a potential site for modification.

-

Preparation of Cell Lysate: Prepare a native protein lysate from a relevant cancer cell line.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate the lysate with unconjugated beads.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads to identify specific binding partners.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[4]

-

Cell Lysis: Lyse cells in a buffer that maintains native protein conformations.

-

Compound Incubation: Treat aliquots of the lysate with 1-(2-Amino-1-naphthyl)isoquinoline or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to each lysate and incubate for a set time.

-

Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

Protein Analysis: Analyze the protein profiles of the digested lysates by SDS-PAGE.

-

Target Identification: Identify protein bands that are protected from proteolysis in the presence of the compound. These bands can be excised and identified by mass spectrometry.

Phase 4: Target Validation and Mechanism of Action Confirmation

The final phase involves validating the candidate targets identified in Phase 3 and confirming their role in the observed biological effects of 1-(2-Amino-1-naphthyl)isoquinoline.

In Vitro Binding and Enzyme Assays

Direct binding of the compound to the purified candidate protein can be confirmed using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). If the target is an enzyme, its inhibition by the compound can be quantified in an in vitro enzyme assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that a ligand-bound protein has increased thermal stability.

Genetic Approaches for Target Validation

RNA interference (siRNA) or CRISPR-Cas9-mediated gene knockout can be used to deplete the expression of the candidate target protein. If the cells with reduced target expression show resistance to the cytotoxic effects of 1-(2-Amino-1-naphthyl)isoquinoline, it provides strong evidence that the compound's activity is mediated through that target.

Application as a Fluorescent Probe

The intrinsic fluorescence of 1-(2-Amino-1-naphthyl)isoquinoline presents an exciting opportunity for its use in cell imaging.[13][14][15][16]

Characterization of Fluorescent Properties

The excitation and emission spectra, quantum yield, and photostability of the compound should be thoroughly characterized.

Subcellular Localization Studies

Live-cell imaging using confocal microscopy can be employed to determine the subcellular localization of 1-(2-Amino-1-naphthyl)isoquinoline. Co-localization studies with organelle-specific fluorescent dyes can reveal its accumulation in specific cellular compartments, which can provide further clues about its mechanism of action.

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive strategy for elucidating the mechanism of action of 1-(2-Amino-1-naphthyl)isoquinoline. By following this proposed workflow, researchers can move from broad phenotypic observations to the identification and validation of specific molecular targets and signaling pathways. The insights gained from these studies will be crucial for advancing this promising compound through the drug discovery and development pipeline and for harnessing its potential as a novel fluorescent probe for cell biology research. The multifaceted nature of this compound, with its potential for both therapeutic and diagnostic applications, makes it a compelling subject for future investigation.

References

-

Wikipedia. (2023). Isoquinoline alkaloids. Retrieved from [Link]

-

Dai, L., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. DOI:10.1039/D4NP00023D. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Hanson, G. T., & Hanson, B. J. (2008). Fluorescent probes for cellular assays. Combinatorial chemistry & high throughput screening, 11(7), 505–513. DOI: 10.2174/138620708785204090. Retrieved from [Link]

-

NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

-

Protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

-

NIH. (n.d.). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]

-

PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

-

Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

-

NIH. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

Drug Target Review. (2026). New fluorescent technology tracks drug responses in cells. Retrieved from [Link]

-

ACS Publications. (2024). Introduction: Fluorescent Probes in Biology. Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

ACS Publications. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

Sources

- 1. In vitro kinase assay [protocols.io]

- 3. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pnas.org [pnas.org]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent probes for cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. pubs.acs.org [pubs.acs.org]

Exploring the Biological Activity of Amino-Naphthyl-Isoquinoline Compounds: A Technical Guide

Introduction

In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold is a recurring motif of significant interest.[1][2] These nitrogen-containing heterocyclic compounds, both naturally occurring and synthetic, exhibit a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3] Among the diverse classes of isoquinoline derivatives, amino-naphthyl-isoquinolines have emerged as a particularly promising chemotype. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, key experimental protocols for their evaluation, and insights into their structure-activity relationships. The unique architecture of amino-naphthyl-isoquinolines, featuring fused aromatic systems, offers a versatile platform for the development of novel therapeutic agents, particularly in oncology.[4][5]

Chapter 1: Unraveling the Mechanisms of Action

Amino-naphthyl-isoquinoline compounds exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes. Their planar aromatic structures are key to their ability to interact with nucleic acids and proteins, leading to the disruption of cancer cell proliferation and survival.

G-Quadruplex Stabilization

A primary mechanism of action for many amino-naphthyl-isoquinoline derivatives is the stabilization of G-quadruplex (G4) structures in DNA.[6] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of oncogenes like MYC.[6][7][8] The formation and stabilization of these structures can act as a roadblock for DNA replication and transcription, effectively silencing oncogene expression and inhibiting telomere maintenance by telomerase.[6] The planar naphthyl and isoquinoline rings of these compounds can stack onto the G-tetrads of the G-quadruplex, while the amino substituents can interact with the phosphate backbone or grooves of the DNA, enhancing the stability of the complex.[9][10] This stabilization prevents the unwinding of the DNA that is necessary for cellular machinery to access the genetic information, ultimately leading to cell cycle arrest and apoptosis.[6]

Kinase Inhibition

Another significant mode of action for this class of compounds is the inhibition of various protein kinases.[11] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Amino-naphthyl-isoquinoline derivatives have been shown to be potent inhibitors of several kinases, including those involved in critical cancer signaling pathways.[12][13] For instance, certain compounds have demonstrated inhibitory activity against Fms-Like Tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[13] By binding to the ATP-binding pocket of these kinases, these compounds can block their catalytic activity, thereby disrupting the downstream signaling cascades that drive cancer progression.[12][14]

Induction of Apoptosis

Ultimately, the cytotoxic effects of many amino-naphthyl-isoquinoline compounds converge on the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. By stabilizing G-quadruplexes and inhibiting key kinases, amino-naphthyl-isoquinolines can trigger the apoptotic cascade through both intrinsic and extrinsic pathways. The disruption of cellular processes leads to the activation of caspases, a family of proteases that execute the apoptotic program by cleaving essential cellular proteins.[15] Key markers of apoptosis, such as the cleavage of PARP (poly(ADP-ribose) polymerase) and the activation of executioner caspases like caspase-3, are frequently observed in cells treated with these compounds.[16][17]

Chapter 2: Essential Experimental Protocols for Biological Evaluation

A thorough assessment of the biological activity of novel amino-naphthyl-isoquinoline compounds requires a suite of well-defined experimental protocols. This chapter outlines key in vitro assays to characterize their cytotoxic effects and elucidate their mechanisms of action.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a new compound is to determine its cytotoxic potential against a panel of cancer cell lines.[18][19]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]

Step-by-Step Methodology:

-

Cell Culture and Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to attach for 24 hours.[18]

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations. Add the compound dilutions to the appropriate wells, including a vehicle control (solvent alone).[18]

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition and Formazan Solubilization: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. This allows viable cells to metabolize the MTT into formazan crystals. Subsequently, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[18]

G-Quadruplex Interaction Analysis

To confirm that a compound's activity is mediated by G-quadruplex stabilization, biophysical assays are employed.

Protocol: Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET-based assays are powerful tools for studying the interaction between a ligand and a nucleic acid structure.[20][21][22][23] This protocol determines the ability of a compound to stabilize a G-quadruplex-forming oligonucleotide.

Step-by-Step Methodology:

-

Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET pair of fluorophores (e.g., FAM as the donor and TAMRA as the acceptor) at its ends. In the G-quadruplex conformation, the fluorophores are in close proximity, leading to efficient FRET.

-

Assay Setup: In a 96-well PCR plate, prepare a reaction mixture containing the labeled oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl to promote G-quadruplex formation) and the test compound at various concentrations.

-

Thermal Denaturation: Use a real-time PCR machine to heat the samples from room temperature to 95°C in small increments. At each temperature point, measure the fluorescence of the donor fluorophore.

-

Data Analysis: As the temperature increases, the G-quadruplex unfolds, separating the fluorophores and causing an increase in the donor's fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A significant increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

Apoptosis Detection

To confirm that cell death occurs via apoptosis, Western blotting for key apoptotic markers is a standard technique.[15][16][24]

Protocol: Western Blot for Cleaved PARP and Caspase-3

This protocol detects the cleavage of PARP and the activation of caspase-3, both hallmarks of apoptosis.[17]

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification: Treat cancer cells with the amino-naphthyl-isoquinoline compound for a specified time. Lyse the cells to extract total protein and determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of cleaved PARP and cleaved caspase-3 in treated cells compared to untreated controls indicates the induction of apoptosis.[16]

Chapter 3: Structure-Activity Relationship (SAR) Insights

The biological activity of amino-naphthyl-isoquinoline compounds is highly dependent on their chemical structure.[1][3][25][26] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity:

-

The Amino Substituent: The nature and position of the amino group are critical. Protonatable amino groups can form favorable electrostatic interactions with the negatively charged phosphate backbone of DNA.[8] The length and flexibility of the aminoalkyl side chains can also influence binding affinity and selectivity for different G-quadruplex topologies.

-

The Naphthyl and Isoquinoline Rings: The planarity of the fused aromatic system is essential for effective π-π stacking interactions with the G-tetrads of G-quadruplex DNA.[9] Substitutions on these rings can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity and kinase inhibitory potential. For example, O-methylation on the naphthalene moiety has been shown to be important for cytotoxic activity.[2]

-

Overall Molecular Shape: The overall three-dimensional shape of the molecule plays a significant role in its ability to fit into the binding pockets of target proteins or interact with the specific grooves and loops of G-quadruplex DNA.

| Structural Modification | Impact on Biological Activity | Reference |

| Introduction of a protonatable amino side chain | Enhanced G-quadruplex binding affinity | [8] |

| O-methylation on the naphthalene ring | Increased cytotoxic activity | [2] |

| Quaternary N-methylation of the isoquinoline nitrogen | Reduced protective effect in some cases | [26] |

| Substitution pattern on the isoquinoline ring | Crucial for cytotoxic activity | [2] |

Chapter 4: Therapeutic Potential and Future Directions

Amino-naphthyl-isoquinoline compounds hold significant promise as a new generation of anticancer agents.[27][28][29][30][31] Their multi-pronged mechanism of action, targeting both DNA secondary structures and key signaling proteins, offers the potential for enhanced efficacy and the ability to overcome drug resistance.[1]

Current Focus and Future Perspectives:

-

Oncology: The primary therapeutic application currently being explored is in the treatment of various cancers, including those that are resistant to conventional therapies.[13]

-

Further Optimization: Future research will focus on optimizing the lead compounds to improve their pharmacological properties, such as solubility, bioavailability, and target selectivity, while minimizing off-target toxicities.

-

Combination Therapies: Investigating the synergistic effects of amino-naphthyl-isoquinoline compounds with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

-

Expansion to Other Diseases: While the current focus is on cancer, the unique mechanisms of action of these compounds may also be relevant for the treatment of other diseases, such as viral infections.[25]

Conclusion

The amino-naphthyl-isoquinoline scaffold represents a rich source of biologically active molecules with significant therapeutic potential. Their ability to target multiple cellular processes, including G-quadruplex stabilization and kinase inhibition, makes them attractive candidates for the development of novel anticancer drugs. The in-depth understanding of their mechanisms of action, guided by the robust experimental protocols outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to the clinic. Continued exploration of their structure-activity relationships will undoubtedly pave the way for the design of next-generation therapies with improved efficacy and safety profiles.

Visualizations

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of amino-naphthyl-isoquinoline compounds.

Signaling Pathway of Apoptosis Induction

Caption: Proposed signaling pathway for apoptosis induction by amino-naphthyl-isoquinoline compounds.

References

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.

- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. PubMed.

- Apoptosis western blot guide. Abcam.

- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

- Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. PMC - NIH.

- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.

- Use of fluorescence resonance energy transfer (FRET) in studying protein-induced DNA bending. PubMed.

- Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. PubMed.

- Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science Publisher.

- Determination of Caspase Activation by Western Blot. PubMed - NIH.

- Fluorescence Resonance Energy Transfer-Based Assay for DNA-Binding Protein Tagged by Green Fluorescent Protein. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.

- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- Full article: Fluorescence resonance energy transfer-based method for detection of DNA binding activities on nuclear factor κB. Taylor & Francis Online.

- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.

- Functional Studies of DNA-Protein Interactions Using FRET Techniques.

- DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications. PMC - PubMed Central.

- Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently Inhibit Acute Myeloid Leukemia Proliferation in Mice. CORE.

- Which proteins expression should I check by western blot for confirmation of apoptosis?.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Apoptosis markers western blot. Sigma-Aldrich.

- Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. PubMed.

- Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. ResearchGate.

- 1-(2-Amino-1-naphthyl)isoquinoline. Chem-Impex.

- Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed.

- The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction. PMC - PubMed Central.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.

- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.

- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines.

- Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI.

- DNA G-Quadruplexes as Targets for Natural Product Drug Discovery. PMC.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing).